molecular formula C19H16Cl2N2O2 B11311281 3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide

3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide

Cat. No.: B11311281
M. Wt: 375.2 g/mol
InChI Key: NQSUWVMPEDYBEO-UHFFFAOYSA-N
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Description

3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with dichloro, propoxy, and quinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoic acid, which is then converted to 3,5-dichlorobenzoyl chloride using thionyl chloride. The benzoyl chloride is then reacted with 8-aminoquinoline in the presence of a base such as triethylamine to form N-(quinolin-8-yl)-3,5-dichlorobenzamide. Finally, the propoxy group is introduced via a nucleophilic substitution reaction using propyl bromide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolin-8-yl derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinolin-8-yl derivatives with various oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with different substituents replacing the chlorine atoms.

Scientific Research Applications

3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinolin-8-yl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs .

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

3,5-dichloro-4-propoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C19H16Cl2N2O2/c1-2-9-25-18-14(20)10-13(11-15(18)21)19(24)23-16-7-3-5-12-6-4-8-22-17(12)16/h3-8,10-11H,2,9H2,1H3,(H,23,24)

InChI Key

NQSUWVMPEDYBEO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl

Origin of Product

United States

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